molecular formula C14H24N4O3 B1482076 tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate CAS No. 2098109-28-3

tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate

Cat. No.: B1482076
CAS No.: 2098109-28-3
M. Wt: 296.37 g/mol
InChI Key: OXTIFZDORIGBTO-UHFFFAOYSA-N
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Description

The compound tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate features a piperidine core substituted with two functional groups:

  • A tert-butyl carbamate (Boc) at the 1-position, providing steric protection and modulating solubility.
  • A 1,4-disubstituted 1,2,3-triazole at the 3-position, linked via a methylene bridge. The triazole bears a hydroxymethyl group at the 4-position, enhancing hydrophilicity and enabling further derivatization .

This structure is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective reaction yielding 1,4-triazoles . The Boc group is introduced through standard protection of the piperidine amine .

Properties

IUPAC Name

tert-butyl 3-[[4-(hydroxymethyl)triazol-1-yl]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3/c1-14(2,3)21-13(20)17-6-4-5-11(7-17)8-18-9-12(10-19)15-16-18/h9,11,19H,4-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTIFZDORIGBTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate is a synthetic organic compound notable for its structural complexity and potential biological activities. This compound features a piperidine ring, a triazole moiety, and a tert-butyl ester group, which contribute to its unique properties and applications in medicinal chemistry and materials science.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : Initiated from suitable precursors through cyclization reactions.
  • Introduction of the Triazole Moiety : Achieved via click chemistry, often involving azide and alkyne precursors.
  • Hydroxymethylation : The hydroxymethyl group is introduced using formaldehyde or other hydroxymethylating agents.
  • Esterification : The final step involves esterification with tert-butyl chloroformate to yield the desired compound.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
  • Reduction : The triazole ring may participate in reduction reactions under specific conditions.
  • Substitution : Nucleophilic substitution reactions can occur at the hydroxymethyl group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • The triazole ring can modulate enzyme or receptor activity, influencing various biochemical pathways.
  • The piperidine structure may enhance binding affinity and stability in interactions with biological targets.

Pharmacological Studies

Research indicates that compounds similar to this one exhibit significant pharmacological activities. For instance:

  • Inhibition studies suggest potential effects on pathways related to neurodegenerative diseases. Compounds with similar structures have shown promise in inhibiting β-secretase and acetylcholinesterase, both critical in Alzheimer's disease pathology .

Table 1: Comparative Biological Activities of Related Compounds

CompoundTargetIC50 (μM)Biological Effect
M4β-secretase15.4Prevents amyloid aggregation
M4Acetylcholinesterase0.17Enhances cholinergic signaling

Neuroprotective Effects

In vitro studies have demonstrated that compounds related to this compound can protect astrocytes from toxicity induced by amyloid beta peptides. These studies reported a significant increase in cell viability when treated with such compounds compared to controls .

In Vivo Studies

In vivo models have been used to assess the efficacy of similar compounds against neurodegenerative conditions. Although some studies indicate moderate protective effects against neuroinflammation and oxidative stress, further research is needed to establish their clinical relevance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key physicochemical parameters and structural features of the target compound and analogs are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) logP* Solubility Profile Key Functional Groups
Target compound C₁₅H₂₅N₄O₃ 313.39 ~1.5–2.5 Moderate in polar solvents Boc, triazole, hydroxymethyl
tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate C₁₆H₃₁NO₂ 269.43 ~5.52 Low (hydrophobic) Boc, alkyl chain
tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate C₁₂H₂₃NO₃ 229.32 ~1.0–1.5 High (due to hydroxyl) Boc, hydroxyethyl
tert-butyl 4-(5-(pyrimidine-4-carboxamido)-6-methoxyindazol-2-yl)piperidine-1-carboxylate C₂₃H₂₈N₆O₄ 454.51 ~3.0–4.0 Low (aromatic groups) Boc, pyrimidine, indazole

*logP values estimated based on structural analogs in , and 13.

Key Observations:
  • The hydroxymethyl-triazole group in the target compound reduces hydrophobicity compared to alkyl-substituted analogs (e.g., 4-methylpentyl in ).
  • Compounds with aromatic substituents (e.g., indazole in ) exhibit higher molecular weights and lower solubility due to π-π stacking interactions.
  • The Boc group universally enhances solubility in organic solvents but may be cleaved under acidic conditions .

Reactivity and Functionalization Potential

  • Hydroxymethyl-triazole: Enables esterification, etherification, or conjugation (e.g., prodrug design). This contrasts with non-functionalized triazoles or alkyl chains .
  • Boc Group : Removable under acidic conditions, allowing access to the free piperidine amine for further reactions .
  • Aromatic substituents (e.g., in ) limit derivatization due to steric hindrance and electronic effects.

Chromatographic Behavior

highlights that even compounds with similar logP values exhibit divergent chromatographic retention due to differences in solubility in mobile phases (e.g., acetonitrile vs. ethanol/water). For instance:

  • The target compound’s hydroxymethyl group may improve retention in polar mobile phases compared to hydrophobic analogs .
  • Aromatic analogs (e.g., ) show longer retention times due to interactions with stationary phases .

Preparation Methods

Synthesis of tert-butyl 4-azidopiperidine-1-carboxylate (Precursor)

The initial step often involves preparing the azide-functionalized piperidine derivative. According to Darandale et al. (2013), tert-butyl 4-azidopiperidine-1-carboxylate can be synthesized following established protocols involving azidation of the corresponding halide or tosylate derivative under controlled conditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The key step to form the 1,2,3-triazole ring is the CuAAC reaction between the azidopiperidine derivative and propargyl alcohol, which introduces the hydroxymethyl substituent on the triazole ring.

  • Reaction conditions:

    • Solvent: Dimethylformamide (DMF)
    • Base: Triethylamine
    • Temperature: Room temperature
    • Reaction time: Several hours (typically overnight)
  • Procedure: In a 50 mL round-bottom flask, propargyl alcohol (10 mmol), triethylamine (20 mmol), and tert-butyl 4-azidopiperidine-1-carboxylate (10 mmol) are combined in DMF (5 mL). The reaction mixture is stirred at room temperature until completion.

  • Yield: Approximately 85% yield of tert-butyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate is reported, indicating an efficient cycloaddition step.

Conversion to Methanesulfonate Intermediate

To facilitate further functionalization, the hydroxymethyl group on the triazole can be converted to a better leaving group such as a methanesulfonate (mesylate):

  • Reaction conditions:

    • Solvent: Dichloromethane (DCM)
    • Base: Triethylamine
    • Temperature: 0–5°C initially, then room temperature
    • Reagent: Methane sulfonyl chloride (methanesulfonyl chloride)
  • Procedure: The hydroxymethyl-triazole compound (10 mmol) is dissolved in DCM with triethylamine (15 mmol), cooled to 0–5°C, and methane sulfonyl chloride (12 mmol) is added dropwise. The mixture is then stirred at room temperature for 2 hours.

  • Outcome: This step yields tert-butyl 4-(4-(((methylsulfonyl)oxy)methyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate, which is a key intermediate for nucleophilic substitution reactions.

Nucleophilic Substitution to Introduce Additional Functional Groups

The mesylate intermediate can undergo nucleophilic substitution with various nucleophiles to introduce different substituents on the triazole ring. For example, reaction with nucleophilic amines or heterocycles in acetonitrile at elevated temperature (60°C) for 6 hours has been reported with good yields (~85%).

Representative Data Table of Key Preparation Steps

Step Reactants/Intermediates Reaction Conditions Yield (%) Notes
1 tert-butyl 4-azidopiperidine-1-carboxylate + propargyl alcohol + triethylamine DMF, rt, overnight ~85 CuAAC reaction forming triazole ring with hydroxymethyl substituent
2 Hydroxymethyl triazole derivative + methane sulfonyl chloride + triethylamine DCM, 0–5°C to rt, 2 h Not specified Formation of mesylate intermediate for substitution
3 Mesylate intermediate + nucleophile (e.g., heterocycle) Acetonitrile, 60°C, 6 h ~85 Nucleophilic substitution to diversify triazole substituents

Additional Synthetic Notes and Variations

  • Protection and deprotection strategies for the piperidine nitrogen using tert-butyl carbamate (Boc) are standard to prevent side reactions during functionalization steps.

  • Alternative synthetic routes may involve Mitsunobu reactions for ether formation on piperidine derivatives, but for the target compound, CuAAC is the preferred method due to its regioselectivity and mild conditions.

  • Purification is typically achieved by silica gel column chromatography using ethyl acetate/hexane mixtures, yielding the target compound as a pale yellow oil or solid depending on the scale and purity.

Summary of Research Findings

  • The CuAAC “click” reaction between tert-butyl 4-azidopiperidine-1-carboxylate and propargyl alcohol is the most efficient and widely used method for synthesizing tert-butyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate, with yields around 85%.

  • Subsequent transformation of the hydroxymethyl group into a mesylate enables further functionalization, expanding the compound’s versatility for medicinal chemistry applications.

  • The use of mild bases (triethylamine), solvents like DMF and DCM, and moderate temperatures ensures good reaction control and product purity.

Q & A

Q. Q1. What are the key considerations when synthesizing this compound using Cu-catalyzed azide-alkyne cycloaddition (CuAAC)?

Methodological Answer: The synthesis relies on Cu(I)-catalyzed 1,3-dipolar cycloaddition between an azide and alkyne to form the 1,4-disubstituted triazole core. Critical parameters include:

  • Catalyst system : Use Cu(I) sources (e.g., CuBr with ligands like TBTA) to ensure regioselectivity and accelerate reaction rates .
  • Solvent : Tetrahydrofuran (THF) or aqueous/organic biphasic systems optimize yield and solubility .
  • Purification : Column chromatography (silica gel, gradient elution) removes unreacted azides/alkynes and copper residues .
  • Monitoring : Track reaction progress via TLC or LC-MS to confirm triazole formation .

Basic Characterization

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR identifies protons on the triazole (δ 7.5–8.0 ppm), hydroxymethyl group (δ 3.5–4.5 ppm), and piperidine backbone (δ 1.2–3.0 ppm) .
    • ¹³C NMR confirms carbonyl (C=O, ~155 ppm) and triazole carbons (~125–140 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • IR Spectroscopy : Detects C=O stretch (~1680–1720 cm⁻¹) and hydroxyl (-OH) absorption (~3200–3600 cm⁻¹) .

Advanced Physicochemical Properties

Q. Q3. How can computational chemistry predict physicochemical properties critical for pharmacokinetics?

Methodological Answer: Use tools like Molinspiration or SwissADME to calculate:

Parameter Value Relevance
LogP ~2.0Lipophilicity impacts membrane permeability .
Topological PSA ~70 ŲPredicts solubility and blood-brain barrier penetration .
Hydrogen Bond Donors 2Affects solubility and protein binding .
Adjust substituents (e.g., hydroxymethyl) to optimize bioavailability .

Advanced Toxicity Analysis

Q. Q4. How to resolve contradictions in toxicity data across safety data sheets (SDS)?

Methodological Answer:

  • Comparative Analysis : Cross-reference SDS from academic suppliers (e.g., PubChem ) and industrial sources (e.g., Key Organics ).
  • In-House Testing : Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity) and skin irritation tests (OECD 404) .
  • Regulatory Alignment : Follow CLP/GHS guidelines to classify hazards (e.g., Category 4 acute toxicity if LD50 >300 mg/kg) .

Basic Safety Protocols

Q. Q5. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Emergency Measures : Immediate rinsing with water for eye/skin contact; activated charcoal for ingestion .

Advanced Reaction Optimization

Q. Q6. How to control regioselectivity during triazole formation?

Methodological Answer:

  • Catalyst Choice : Cu(I) ensures 1,4-regioselectivity, while Ru catalysts favor 1,5-products .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance Cu(I) activity and selectivity .
  • Ligand Screening : TBTA or tris(triazolylmethyl)amine ligands stabilize Cu(I) and improve reaction efficiency .

Advanced Biological Assay Design

Q. Q7. What in vitro assays evaluate this compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition) with ATP/GTP analogs to measure IC50 .
  • Cell Viability : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa) to assess cytotoxicity .
  • Target Engagement : SPR or ITC quantifies binding affinity to proteins (e.g., kinases, GPCRs) .

Basic Impurity Analysis

Q. Q8. What are common impurities, and how are they removed?

Methodological Answer:

  • By-Products : Unreacted azide (δ 2100 cm⁻¹ in IR) or alkyne (sharp triplet in ¹H NMR at ~2.5 ppm) .
  • Purification : Gradient elution (hexane/EtOAc to DCM/MeOH) on silica gel isolates the product .
  • QC : HPLC (C18 column, UV detection at 254 nm) confirms purity >95% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate

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